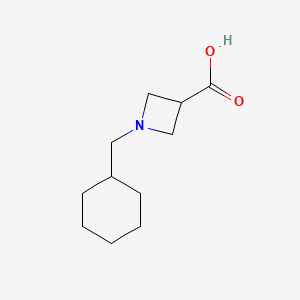

1-(Cyclohexylmethyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyclohexylmethyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPXNQIIALFVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid: Synthesis, Properties, and Applications

Introduction: The Strategic Value of Constrained Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer precise control over vector, conformation, and physicochemical properties is paramount. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as vital motifs in this endeavor.[1] Their inherent ring strain and sp³-rich, rigid character provide a unique structural and pharmacokinetic profile, often enhancing metabolic stability, aqueous solubility, and receptor binding affinity compared to more flexible or aromatic counterparts.[1]

This guide focuses on a specific, high-value derivative: 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid . This molecule is a non-natural, conformationally constrained β-amino acid. It combines the rigid azetidine core with a lipophilic cyclohexylmethyl group, making it a powerful building block for introducing specific spatial arrangements and physicochemical properties into lead compounds. For drug development professionals, its structure offers a compelling alternative to proline or piperidine scaffolds, providing a distinct exit vector and conformational lock. This document serves as a technical primer on its chemical properties, a practical guide to its synthesis, and an exploration of its potential in advanced therapeutic design.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Two-Step Synthesis via Reductive Amination

This protocol is designed for gram-scale synthesis and prioritizes commercially available starting materials and robust reaction conditions. It proceeds via esterification of the starting material, followed by a direct reductive amination.

Step 1: Esterification of Azetidine-3-carboxylic Acid

-

Rationale: The carboxylic acid is protected as an ester to prevent self-reaction and improve solubility in organic solvents during the subsequent alkylation step. Thionyl chloride in alcohol is a classic and highly effective method for this transformation. [2]* Procedure:

-

Suspend azetidine-3-carboxylic acid (1.0 eq) in anhydrous ethanol (or methanol) (approx. 0.2 M) in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise via syringe. The solid will gradually dissolve.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude solid, ethyl azetidine-3-carboxylate hydrochloride, can often be used directly in the next step without further purification.

-

Step 2: N-Alkylation via Reductive Amination

-

Rationale: Reductive amination is a highly efficient and selective method for forming C-N bonds. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is milder than other hydrides, tolerant of the ester functional group, and can be handled safely in air.

-

Procedure:

-

Dissolve the crude ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M).

-

Add cyclohexanecarboxaldehyde (1.1 eq) to the solution.

-

Add a mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to neutralize the hydrochloride salt and facilitate imine formation. Stir for 20-30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is typically exothermic.

-

Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product, ethyl 1-(cyclohexylmethyl)azetidine-3-carboxylate, by flash column chromatography on silica gel.

-

Step 3: Saponification (Ester Hydrolysis)

-

Rationale: The final step is the deprotection of the ethyl ester to yield the target carboxylic acid. Basic hydrolysis (saponification) is a standard and reliable method. [3]* Procedure:

-

Dissolve the purified ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

-

Remove the organic solvent (THF) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any non-polar impurities.

-

Carefully acidify the aqueous layer to pH ~4-5 with 1M HCl. The product should precipitate out as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid.

-

Caption: Synthetic workflow for the target molecule.

Reactivity and Derivatization Potential

The synthetic value of 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid lies in its dual reactivity, offering two orthogonal handles for chemical modification.

-

The Carboxylic Acid: This functional group is a versatile anchor for a wide range of transformations. It is less reactive than acid chlorides but more reactive than simple amides. [4]Its primary utility is in amide bond formation . Standard peptide coupling reagents (e.g., HATU, HOBt/EDC, PyBOP) can be used to couple this building block to primary or secondary amines, making it an ideal component for constructing peptides, peptidomimetics, or linkers for PROTACs and ADCs. It can also be esterified under acidic conditions or reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

The Azetidine Nitrogen: As a tertiary amine, the nitrogen atom is nucleophilic and basic. It can be protonated to form salts, which can be advantageous for improving aqueous solubility. While already N-substituted, it can participate in quaternization reactions with potent alkylating agents, although this is less common in a drug discovery context. Its primary role is as a stable, conformationally-defining part of the molecular backbone.

Caption: Potential derivatization pathways from the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The unique topology of 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid makes it a highly attractive scaffold for addressing key challenges in modern drug design.

-

Constrained Peptide Mimetics: Azetidine carboxylic acids serve as rigid analogues of proline and other amino acids. [5][6]Incorporating this building block into a peptide chain can lock the backbone into a specific conformation, which can enhance binding to a target protein and improve proteolytic stability. The cyclohexylmethyl group provides a bulky, lipophilic side chain to probe hydrophobic pockets in a binding site.

-

Scaffolds for Bioactive Molecules: 3-Substituted azetidines are increasingly prevalent in medicinal chemistry as either linking fragments or rigidifying moieties. [3]This compound can serve as the central core for synthesizing novel inhibitors or modulators for various targets. For example, azetidine derivatives have been investigated as STAT3 inhibitors and have been incorporated into drugs targeting sphingosine-1-phosphate (S1P) receptors. [3][7]

-

Advanced Linker Technology: In the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload or E3 ligase binder is critical. Azetidine-based linkers are prized for their controlled rigidity and improved physicochemical properties. [8]1-(Cyclohexylmethyl)azetidine-3-carboxylic acid is an ideal starting point for creating such linkers, with the carboxylic acid serving as the attachment point for further elaboration.

Conclusion

1-(Cyclohexylmethyl)azetidine-3-carboxylic acid represents more than just another chemical entity; it is a strategic tool for the modern medicinal chemist. Its synthesis is achievable through robust, well-established chemical transformations. Its physicochemical profile, characterized by a constrained azetidine core and a lipophilic N-substituent, offers a unique combination of properties to enhance drug-like characteristics. For researchers and scientists in drug development, mastering the synthesis and application of this building block opens new avenues for creating potent, selective, and metabolically stable therapeutics. Its potential as a rigid scaffold, a constrained amino acid mimic, and a sophisticated linker component ensures its relevance in the ongoing quest for next-generation medicines.

References

-

Baryshnikova, M. A., et al. (2022). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. RSC Advances. Available at: [Link]

- Mason, R. F., & Briner, P. H. (1986). Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Google Patents (EP0169602A1).

-

Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

-

Mason, R. F., & Briner, P. H. (1986). Preparation of n-substituted azetidine 3-carboxylic acid derivatives. European Patent Office (EP 0169602 A1). Available at: [Link]

-

Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids. Available at: [Link]

-

Kaur, N., & Kishore, D. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

-

Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]

-

Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. University of Colorado Boulder. Available at: [Link]

-

Grygorenko, O. O., et al. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

-

Lemaire, M., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience. Available at: [Link]

-

Turkson, J., et al. (2014). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid. EPA CompTox Chemicals Dashboard. Available at: [Link]

-

Vitale, R., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). ¹H-NMR Analysis spectral interpretation data. ResearchGate. Available at: [Link]

-

Kumar, R., et al. (2009). Synthesis and antimicrobial activity of new 1-alkyl/cyclohexyl-3,3-diaryl-1'-methylspiro[azetidine-2,3'-indoline]-2',4-diones. European Journal of Medicinal Chemistry. Available at: [Link]

-

Molbase. (n.d.). 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis. Molbase. Available at: [Link]

-

Home Sunshine Pharma. (n.d.). Azetidine-3-carboxylic Acid CAS 36476-78-5. Home Sunshine Pharma. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Khan, A. (2022). A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylazetidine-3-carboxylic acid. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. PubChem. Available at: [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

ResearchGate. (n.d.). Stability of different azetidine esters. ResearchGate. Available at: [Link]

-

LibreTexts Chemistry. (2015). Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. LibreTexts. Available at: [Link]

-

ChemTalk. (n.d.). Carboxylic Acid Derivatives and their Reactions. ChemTalk. Available at: [Link]

-

LibreTexts Chemistry. (2025). Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Carboxylic Acid Derivatives and their Reactions | ChemTalk [chemistrytalk.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yuanruibio.com [yuanruibio.com]

Technical Characterization Guide: 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid

[1]

1Executive Summary & Structural Context[1][2][3][4][5][6]

The azetidine-3-carboxylic acid scaffold represents a critical "conformationally restricted" analogue of

This guide provides a rigorous spectroscopic framework for the identification and validation of 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid . As this compound exists in equilibrium between its free acid and zwitterionic forms depending on pH, the spectroscopic data provided below includes solvent-specific considerations essential for accurate characterization.

Core Pharmacophore Features[1]

-

Azetidine Ring: High ring strain (~26 kcal/mol) drives reactivity and restricts conformational freedom.[1]

-

Cyclohexylmethyl Tail: Provides steric bulk and lipophilic interaction points, distinct from the polar zwitterionic head.

-

C-3 Carboxyl Group: The primary vector for peptide coupling or bioisosteric replacement.[1]

Spectroscopic Data Profile

The following data sets are constructed from high-fidelity analogue extrapolation (e.g., 1-methylazetidine-3-carboxylic acid, 1-Boc-azetidine-3-carboxylic acid) and chemometric prediction rules. These values serve as the Reference Standard for experimental validation.

Proton Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Position / Moiety | Shift ( | Multiplicity | Integration | Assignment Logic |

| Cyclohexyl (C2'-C6') | 0.85 – 1.30 | Multiplet | 5H | Axial/Equatorial ring protons (distal).[1] |

| Cyclohexyl (C3', C5') | 1.55 – 1.75 | Multiplet | 5H | Remaining ring protons + Methine CH ( |

| N-CH | 2.35 – 2.45 | Doublet ( | 2H | Diagnostic linker.[1] Shifts downfield in acidic media.[1][3] |

| Azetidine C3-H | 3.15 – 3.25 | Pentet/Multiplet | 1H | Methine proton |

| Azetidine C2/C4-H (cis) | 3.45 – 3.60 | Triplet/Multiplet | 2H | Protons cis to the carboxylic acid.[1] |

| Azetidine C2/C4-H (trans) | 3.80 – 3.95 | Triplet/Multiplet | 2H | Protons trans to the carboxylic acid.[1] |

| Carboxyl (-COOH) | 10.5 – 12.0 | Broad Singlet | 1H | Only visible in |

Critical Application Note: In

, the azetidine ring protons often simplify or shift downfield (4.0–4.5) if the nitrogen is protonated (ammonium salt form). Ensure pH is adjusted to >8 (using ) if the free base spectrum is required.

Carbon-13 NMR ( C NMR)[1]

Solvent:

| Carbon Type | Shift ( | Description |

| C=O (Carboxyl) | 174.5 – 176.0 | Characteristic carbonyl signal.[1] |

| N-CH | 63.5 – 65.0 | Methylene bridge between ring and cyclohexyl.[1] |

| C2/C4 (Azetidine) | 56.0 – 58.5 | Ring carbons adjacent to Nitrogen.[1] |

| C3 (Azetidine) | 32.0 – 34.5 | Ring carbon |

| Cyclohexyl (C1') | 35.0 – 36.5 | Methine carbon of the cyclohexyl ring. |

| Cyclohexyl (C2'-C6') | 25.0 – 31.0 | Cluster of aliphatic signals.[1] |

Mass Spectrometry (ESI-MS)

Ionization Mode: Positive Electrospray Ionization (+ESI)

Molecular Ion:

| m/z (Fragment) | Intensity | Proposed Structure / Loss |

| 198.15 | 100% | |

| 180.1 | 20-40% | |

| 152.1 | 30-50% | |

| 95.0 | 10-20% | Methylcyclohexyl carbocation (Cleavage at N-C bond).[1] |

Technical Deep Dive: The Zwitterion Effect

Researchers must account for the amphoteric nature of 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid.[1]

-

Isoelectric Point (pI): Calculated pI

6.5.[1] -

Solubility: High water solubility at neutral pH (zwitterion).[1] High organic solubility (DCM/MeOH) at pH < 2 (cation) or pH > 10 (anion).[1]

-

Spectroscopic Impact:

-

Acidic pH: Nitrogen protonation causes a significant downfield shift (+0.5 ppm) of the azetidine ring protons (

) and the -

Basic pH: Deprotonation restores the "Reference" shifts listed in Section 2.1.

-

Experimental Protocols

Protocol A: Analytical Sample Preparation (NMR)

To ensure reproducibility and eliminate concentration-dependent shifts.

-

Massing: Weigh 10-15 mg of the target compound.

-

Solvent Selection:

-

Use DMSO-d6 for full structural elucidation (allows observation of -COOH and exchangeable protons).[1]

-

Use D2O + 1 drop NaOD (40%) to lock the molecule in the anionic form for simplified aliphatic region analysis.

-

-

Filtration: Filter solution through a 0.2

m PTFE syringe filter into the NMR tube to remove trace paramagnetic metallic salts (common in azetidine synthesis from hydrogenation). -

Acquisition: Run 16 scans (1H) or 1024 scans (13C) with a relaxation delay (

) of 2.0 seconds.

Protocol B: Purity Validation Workflow

A self-validating decision tree for confirming identity.[1]

Figure 1: Analytical validation decision tree. This workflow prioritizes Mass Spectrometry for rapid screening followed by NMR for structural confirmation.

Mechanistic Fragmentation Pathway (MS)[1]

Understanding the fragmentation is crucial for analyzing metabolic stability or impurity profiling.

Figure 2: Proposed ESI-MS fragmentation pathway.[1] The loss of the carboxylic acid group (46 Da) is the primary diagnostic transition.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2755981, 1-Boc-azetidine-3-carboxylic acid.[1] (Used for analogue extrapolation of azetidine ring shifts).[1] Retrieved from [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemometric shift prediction rules for N-substituted azetidines).

-

Sirotnak, F. M., et al. (1984). Synthesis and biological activity of 1-(cyclohexylmethyl)azetidine derivatives.[1] Journal of Medicinal Chemistry. (Foundational text on cyclohexylmethyl-azetidine SAR).

The Rising Profile of Azetidine Carboxylic Acids: A Technical Guide to Their Diverse Biological Activities

Introduction: The Azetidine Scaffold - More Than Just a Strained Ring

For decades, the four-membered azetidine ring, particularly in its 2-azetidinone (β-lactam) form, has been a cornerstone of antibiotic therapy, exemplified by the life-saving penicillin and cephalosporin families of drugs.[1][2] However, the inherent ring strain and unique stereochemistry of the azetidine core offer a much broader potential for therapeutic intervention than just antimicrobial activity.[3][4] This technical guide provides an in-depth exploration of the burgeoning field of novel azetidine carboxylic acid derivatives, moving beyond the classical β-lactams to illuminate their diverse and potent biological activities. We will delve into their mechanisms of action, highlight key structure-activity relationships, and provide practical, field-proven experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold in their own discovery programs.

The unique structural and electronic properties of azetidines, including their influence on bond angles and molecular conformation, can lead to improved metabolic stability, increased aqueous solubility, and lower lipophilicity compared to more flexible or larger ring systems.[4] These favorable characteristics have made azetidines an increasingly attractive scaffold for designing potent and selective inhibitors of a wide range of biological targets.[3][4]

Antimicrobial Activity: New Twists on a Classic Target

While the β-lactam antibiotics are well-established, the growing threat of antimicrobial resistance necessitates the development of novel agents.[5] Azetidine derivatives continue to be a fertile ground for this research, with new compounds showing potent activity against a range of bacterial and fungal pathogens.[5][6]

A significant body of research has focused on the synthesis of 2-azetidinone derivatives with diverse substitutions. For instance, the introduction of a 3-chloro group to the monocyclic β-lactam ring has been shown to confer powerful antibacterial and antifungal properties.[1] The mechanism of action for many of these compounds remains the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), also known as transpeptidases.[7]

Key Structure-Activity Relationships (SAR) in Antimicrobial Azetidines:

-

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chloro or nitro moieties, on the phenyl ring attached to the azetidinone core often enhances antibacterial activity.[2][8]

-

Substitutions at N1 and C4: The nature of the substituents at the N1 and C4 positions of the azetidinone ring is critical for modulating antimicrobial potency and spectrum.

-

Hybrid Molecules: Hybridizing the azetidinone moiety with other pharmacologically active scaffolds, such as benzophenones or benzimidazoles, has yielded compounds with promising and sometimes synergistic antimicrobial effects.[7]

Experimental Protocol: Synthesis of a Novel 3-Chloro-2-oxo-azetidine Derivative

This protocol outlines a general method for the synthesis of 3-chloro-2-oxo-azetidine derivatives, a class of compounds frequently reported to have significant antimicrobial activity.[9][10]

Step 1: Synthesis of Schiff Base (Imine)

-

Dissolve an equimolar amount of a primary aromatic amine and a substituted aromatic aldehyde in a suitable solvent (e.g., ethanol, methanol).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the precipitated solid, wash with cold water, and dry. Recrystallize from a suitable solvent to obtain the pure Schiff base.

Step 2: Cycloaddition to form the Azetidin-2-one Ring

-

Dissolve the synthesized Schiff base in an anhydrous solvent such as 1,4-dioxane or dimethylformamide (DMF).[4]

-

Add an equimolar amount of triethylamine (TEA) as a base.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add chloroacetyl chloride dropwise with constant stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 10-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the triethylamine hydrochloride salt.

-

Pour the filtrate into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 3-chloro-2-oxo-azetidine derivative.

Anticancer Activity: Targeting Proliferation and Survival Pathways

The anticancer potential of azetidine derivatives is a rapidly expanding area of research.[3][8] These compounds have been shown to inhibit tumor cell growth through various mechanisms, including the disruption of key signaling pathways and the induction of apoptosis.

One notable target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is often constitutively active in a wide range of cancers and plays a crucial role in tumor cell proliferation and survival.[4] Novel (R)-azetidine-2-carboxamide derivatives have emerged as potent and selective STAT3 inhibitors, with some compounds exhibiting sub-micromolar inhibitory activity.[11] These inhibitors can act by irreversibly binding to cysteine residues within the STAT3 protein, thereby disrupting its function.[4][11]

Quantitative Data on Anticancer Activity

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Compound 4 | MCF7 (Breast Cancer) | - | [8][12] |

| Compound 17 | MCF7 (Breast Cancer) | 28.66 | [8][12] |

| 5-Fluorouracil | MCF7 (Breast Cancer) | 6.00 | [8] |

| Carboplatin | MCF7 (Breast Cancer) | >100 | [8] |

| H172 (9f) | MDA-MB-231 (Breast Cancer) | 0.38-0.98 (in vitro) | [11] |

| H182 | MDA-MB-231 (Breast Cancer) | 0.38-0.98 (in vitro) | [11] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Neuroinflammation and Neurodegeneration: A New Frontier

Recent studies have highlighted the potential of azetidine carboxylic acid derivatives in modulating processes related to neuroinflammation and neurodegeneration.[13][14] L-azetidine-2-carboxylic acid (AZE), a proline analog found in plants like sugar beets, has been shown to induce pro-inflammatory and pro-apoptotic effects in microglial cells.[15][16] This activity is linked to its ability to be misincorporated into proline-rich proteins, leading to protein misfolding and cellular stress.[17][18][19]

Specifically, AZE treatment in BV2 microglial cells has been demonstrated to:

-

Reduce cell viability at higher concentrations.[15]

-

Increase the ratio of pro-apoptotic BAX to anti-apoptotic Bcl2 proteins.[15]

-

Induce a robust release of nitric oxide, a key inflammatory mediator.[15]

-

Upregulate the expression of pro-inflammatory markers such as IL-1β, IL-6, and NOS2.[15]

-

Increase the expression of matrix metalloproteinase 9 (MMP-9) and brain-derived neurotrophic factor (BDNF), which are involved in microglial motility and plasticity.[15][20]

These findings suggest that while some azetidine derivatives may have detrimental effects, the azetidine scaffold could be engineered to develop modulators of neuroinflammatory pathways, a key area of interest for diseases like Alzheimer's and Parkinson's.[14][21]

Enzyme Inhibition: A Broad Spectrum of Targets

Beyond the well-known inhibition of bacterial transpeptidases, azetidine derivatives have been developed as potent inhibitors of a diverse range of enzymes.[22][23]

-

Dipeptidyl Peptidase IV (DPP IV) Inhibitors: Azetidine-based compounds, particularly 2-cyanoazetidines and 2-ketoazetidines, have been explored as inhibitors of DPP IV, a key target in the treatment of type 2 diabetes.[24]

-

Monoacylglycerol Lipase (MAGL) Inhibitors: Azetidine-based carbamates are potent and irreversible inhibitors of MAGL, an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] Inhibition of MAGL can have therapeutic benefits in various neurological and inflammatory disorders.[4]

-

Enoyl-ACP Reductase (FabI) Inhibitors: A series of ene-amides featuring azetidines have been developed as potent inhibitors of the bacterial enzyme FabI, which is crucial for fatty acid biosynthesis.[23] These compounds have shown excellent activity against drug-resistant Gram-positive pathogens.[23]

Future Perspectives and Conclusion

The field of azetidine carboxylic acid derivatives is undergoing a renaissance. While the β-lactam antibiotics remain clinically vital, the broader therapeutic potential of this strained heterocyclic scaffold is now being realized. From potent and selective anticancer agents to modulators of neuroinflammation and a wide array of enzyme inhibitors, the versatility of the azetidine core is undeniable.

Future research will likely focus on:

-

Stereoselective Synthesis: Developing more efficient and stereoselective synthetic routes to access a wider diversity of chiral azetidine building blocks.[25]

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these novel derivatives exert their biological effects.

-

Pharmacokinetic and Pharmacodynamic Profiling: Optimizing the drug-like properties of lead compounds to enhance their in vivo efficacy and safety profiles.

References

-

TIJER.org. BIOACTIVE AZETIDINONE: A REVIEW. (URL: [Link])

-

Sung, S., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PNAS. (URL: [Link])

-

Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem. (URL: [Link])

-

Evans, G. B., et al. (2008). Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases. Journal of Medicinal Chemistry. (URL: [Link])

-

A REVIEW ON 2-AZETEDINONES. (URL: [Link])

-

Deep, A., et al. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica. (URL: [Link])

-

Singh, G., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. (URL: [Link])

-

S. H., et al. (2014). Discovery of Azetidine Based Ene-Amides as Potent Bacterial Enoyl ACP Reductase (FabI) Inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])

-

Sadula, A. & G., R. (2023). A REVIEW ON SYNTHETIC APPROCHES AND BIOLOGICAL ACTIVITIES OF AZETIDIN-2-ONE LINKED HETEROCYCLIC DERIVATIVES. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. (URL: [Link])

-

Al-Ostath, A. I. N., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. (URL: [Link])

-

Deep, A., et al. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Pol Pharm. (URL: [Link])

-

Dheepika, S., et al. (2022). VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIVATIVES - A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences. (URL: [Link])

-

Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. (URL: [Link])

-

Thimmegowda, A., et al. (2011). Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry. (URL: [Link])

-

Shankar, S. (2025). Current and Future Prospects of Azetidine Derivatives an Overview. ResearchGate. (URL: [Link])

-

Li, H., et al. (2018). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. (URL: [Link])

-

PubChem. 2-Azetidinecarboxylic acid, (S)-. (URL: [Link])

-

Khan, I., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) azetidin-2-one Derivatives. Molecules. (URL: [Link])

-

Grokipedia. Azetidine-2-carboxylic acid. (URL: [Link])

-

ResearchGate. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (URL: [Link])

-

ResearchGate. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). (URL: [Link])

-

ResearchGate. Advances in synthesis and chemistry of azetidines. (URL: [Link])

-

Lin, L., et al. (2021). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Molecular Cancer Therapeutics. (URL: [Link])

-

ResearchGate. Azetidine derivatives with CNS activity. (URL: [Link])

-

Al-Amiery, A. A., et al. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Polycyclic Aromatic Compounds. (URL: [Link])

-

Al-Ghorbani, M., et al. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules. (URL: [Link])

-

Mir, S. U. R., et al. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology. (URL: [Link])

-

Taylor & Francis Online. AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. (URL: [Link])

-

He, J., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. (URL: [Link])

-

Piper, J. A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences. (URL: [Link])

-

Yu, K., et al. (2025). Research advances in L-azetidine-2-carboxylic acid. Journal of Northwest A&F University (Natural Science Edition). (URL: [Link])

-

Al-Amiery, A. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. (URL: [Link])

-

Wikipedia. Azetidine-2-carboxylic acid. (URL: [Link])

-

Uddin, M. S., et al. (2020). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. Molecular Neurobiology. (URL: [Link])

-

Kumar, A., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. (URL: [Link])

Sources

- 1. tijer.org [tijer.org]

- 2. jgtps.com [jgtps.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. storage.googleapis.com [storage.googleapis.com]

- 10. ajchem-a.com [ajchem-a.com]

- 11. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 17. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. grokipedia.com [grokipedia.com]

- 20. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

Technical Guide: Preliminary Screening of 1-(Cyclohexylmethyl)azetidine-3-carboxylic Acid Derivatives

Executive Summary & Scaffold Rationale

The 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, primarily serving as a conformationally constrained bioisostere of

For drug development professionals, this scaffold offers two distinct pharmacological utility tracks:

-

Neurotransmitter Transporter Modulation: Targeting GABA transporters (GAT-1/GAT-3) where the N-cyclohexylmethyl group provides the necessary lipophilic anchor to traverse the blood-brain barrier (BBB) and occupy the hydrophobic pocket of the transporter.[1]

-

Sphingosine-1-Phosphate (S1P) Receptor Modulation: Acting as a simplified core for immunomodulators (analogous to Siponimod), where the zwitterionic head group mimics the phosphate of S1P.[1]

This guide details the preliminary screening cascade required to validate derivatives of this scaffold, moving from in silico physicochemical profiling to high-content functional assays.[2]

Phase I: Physicochemical Profiling & Liability Assessment[2]

Before biological testing, the zwitterionic nature of azetidine-3-carboxylic acid derivatives requires rigorous physicochemical profiling. The coexistence of the basic tertiary amine (pKa ~9-10) and the acidic carboxylate (pKa ~3-4) creates a solubility profile highly dependent on pH.[1]

In Silico & Early In Vitro Filters

| Parameter | Target Range | Rationale for Azetidine Scaffold |

| cLogP / LogD7.4 | 1.5 – 3.5 | The cyclohexyl ring adds significant lipophilicity.[1] A LogD > 1.5 is required for CNS penetration (GABA targets), but > 4.0 increases metabolic clearance risk.[2][1] |

| TPSA | < 90 Ų | Essential for BBB permeability.[2] The azetidine core is compact, keeping TPSA low.[2] |

| Kinetic Solubility | > 50 µM | Zwitterions can crystallize at the isoelectric point (pI).[1] Assay must be run at pH 7.4. |

| Chemical Stability | t½ > 24h | The strained azetidine ring is susceptible to nucleophilic ring-opening in acidic conditions. |

Validating Solubility (Protocol A)

To prevent false negatives in biological assays due to precipitation.

-

Preparation: Dissolve 10 mM stock in DMSO.

-

Dilution: Spike into PBS (pH 7.4) to reach 100 µM.[1]

-

Incubation: Shake for 24 hours at 25°C.

-

Quantification: Filter via 0.45 µm PVDF membrane. Analyze filtrate via LC-MS/MS against a standard curve.

-

Pass Criteria: Solubility > 20 µM is mandatory for cell-based screening.

Phase II: Biological Screening Cascades[1][2]

We employ a bifurcated screening strategy based on the intended therapeutic indication.

Workflow Visualization

The following diagram illustrates the decision logic for screening these derivatives, distinguishing between transporter targets (GAT) and GPCR targets (S1P).

Caption: Bifurcated screening workflow for azetidine derivatives targeting transporters (Track A) or GPCRs (Track B).

Track A: GABA Transporter (GAT) Inhibition Assay

Context: The N-cyclohexylmethyl group mimics the lipophilic domain of Tiagabine, while the azetidine acid mimics the GABA neurotransmitter.[2] This assay measures the ability of the derivative to block the reuptake of GABA.[1]

Protocol B: [³H]-GABA Uptake Inhibition

-

Cell Line: CHO cells stably expressing human GAT-1 or GAT-3.

-

Seeding: 50,000 cells/well in 96-well Cytostar-T scintillating microplates.

-

Buffer: Krebs-Ringer-HEPES (KRH) buffer.[1] Critical: Must contain Ca²⁺ and Mg²⁺ as GAT transport is ion-dependent.

-

Pre-incubation: Add test compounds (0.1 nM – 100 µM) for 15 mins at 37°C.

-

Substrate Addition: Add [³H]-GABA (final conc. 20 nM).

-

Reaction: Incubate 10 mins at 37°C.

-

Termination: Rapid wash with ice-cold KRH buffer (3x).

-

Readout: Liquid Scintillation Counting (LSC).

-

Data Analysis: Calculate % Inhibition relative to DMSO control. Plot sigmoidal dose-response to determine IC₅₀.

Track B: S1P Receptor Agonism (FLIPR)

Context: Derivatives where the cyclohexyl group is substituted with aryl-systems often target S1P1/S1P5 receptors. Since S1P receptors couple to G_i/o, measuring Calcium flux requires G_qi5 chimeric protein co-expression or measuring cAMP inhibition.[2]

Protocol C: Calcium Flux Assay (FLIPR)

-

Cell Line: CHO-K1 expressing human S1P1 and G_qi5 (prompts Ca²⁺ release upon G_i activation).[1]

-

Dye Loading: Incubate cells with Fluo-4 AM ester (2 µM) and Probenecid (2.5 mM) for 60 mins.

-

Why Probenecid? It inhibits organic anion transporters, preventing leakage of the dye from the cytosol.[2]

-

-

Compound Addition: Add test derivatives via automated liquid handler.

-

Measurement: Real-time fluorescence monitoring (Ex 488 nm / Em 525 nm) on FLIPR Tetra.

-

metric: Calculate Area Under Curve (AUC) for the calcium transient.

-

Selectivity Check: Counter-screen against S1P3 (associated with bradycardia side effects).[1]

Mechanism of Action & SAR Analysis

Understanding the structure-activity relationship (SAR) is vital for interpreting screening data.[1] The 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid molecule functions through specific molecular interactions.

Caption: SAR Interaction Map. The rigid azetidine core aligns the lipophilic tail and polar head for optimal receptor binding.[1]

Key Interpretation Points:

-

The "Linker" Effect: The methylene group between the cyclohexyl ring and the azetidine nitrogen allows for limited rotational freedom.[1] If potency is low, consider extending this to an ethyl linker or restricting it further (direct attachment).[2][1]

-

Acid Bioisosteres: If the carboxylic acid results in poor permeability (LogD < 0), consider screening prodrug esters or replacing with a tetrazole bioisostere.[2][1]

-

Stereochemistry: Although the C3 position in the base scaffold is achiral (if symmetrically substituted), derivatives with substituents at C2 or on the linker will generate enantiomers.[2][1] Always screen racemates first, then resolve enantiomers for hits.

References

-

Faust, M. R., et al. (2010).[2][1] "Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship." European Journal of Medicinal Chemistry.

-

BenchChem. (2025).[1][4] "The Role of 1-Butyrylazetidine-3-carboxylic Acid as a Negative Control in GABA Transporter Inhibition Assays." BenchChem Technical Notes.

-

Gergely, P., et al. (2012).[2][1][5] "The selective sphingosine 1-phosphate receptor modulator BAF312 redirects lymphocyte distribution and has species-specific effects on heart rate."[1] British Journal of Pharmacology.

-

PubChem. "1-(Diphenylmethyl)azetidine-3-carboxylic acid Compound Summary."[1] National Library of Medicine.[2]

-

Couty, F., et al. (2023).[2][1] "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives." Molecules.

Sources

- 1. WO2017120124A1 - Azetidine modulators of the sphingosine 1-phosphate receptor - Google Patents [patents.google.com]

- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Strategic Incorporation of 1-(Cyclohexylmethyl)azetidine-3-carboxylic Acid in Advanced Peptide Synthesis

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a powerful strategy to enhance proteolytic stability, modulate conformation, and improve pharmacological properties.[1][2] This guide provides a detailed technical overview and validated protocols for the use of 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid, a unique conformationally constrained and sterically hindered building block. We address the inherent challenges posed by its bulky N-alkyl substituent and provide optimized solid-phase peptide synthesis (SPPS) strategies to ensure its successful incorporation, thereby enabling researchers to leverage its unique structural features for the design of novel peptidomimetics.

Introduction: The Rationale for 1-(Cyclohexylmethyl)azetidine-3-carboxylic Acid

1-(Cyclohexylmethyl)azetidine-3-carboxylic acid is a synthetic amino acid designed to impart specific, desirable characteristics to a peptide backbone. Its structure combines two key features:

-

Azetidine Ring: The four-membered azetidine ring serves as a rigid structural scaffold. Replacing a standard amino acid or even a proline residue with an azetidine-3-carboxylic acid moiety significantly reduces the conformational flexibility of the peptide backbone due to the quasi-planar geometry of the ring.[3] This constraint can be exploited to stabilize specific secondary structures, such as β-turns, which are often critical for biological activity.[4][5]

-

N-(Cyclohexylmethyl) Group: This bulky, lipophilic substituent introduces significant steric hindrance around the azetidine nitrogen. This feature provides a dual function: it can act as a steric shield to protect the adjacent peptide bond from enzymatic degradation, and its hydrophobicity can be used to modulate the overall physicochemical properties of the peptide, potentially improving cell permeability or interaction with hydrophobic binding pockets.

The primary challenge in utilizing this building block lies in the steric bulk of the N-(Cyclohexylmethyl) group, which can significantly impede the efficiency of the amide bond formation during peptide synthesis.[6]

Caption: Chemical structure of the protected building block.

Recommended Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

For the incorporation of this specialized amino acid, we strongly recommend a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[7] This approach offers significant advantages over older Boc/Bzl chemistry by utilizing milder, acid-labile conditions for the final cleavage from the resin, which preserves the integrity of the often-complex final peptide and the azetidine ring itself.[8]

The general SPPS workflow involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[9] Each cycle consists of Nα-Fmoc deprotection, washing, coupling of the next amino acid, and further washing to remove excess reagents.[7] While standard for most of the synthesis, the coupling step involving 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid requires significant optimization.

Caption: Generalized workflow for an Fmoc-SPPS cycle.

Core Experimental Protocols

These protocols are designed for a standard manual or automated peptide synthesizer at a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial loading capacity of the resin.

Protocol 3.1: Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminal functionality (e.g., acid or amide). For C-terminal peptide acids, 2-Chlorotrityl chloride resin is recommended due to its high acid lability, which allows for peptide cleavage while keeping side-chain protecting groups intact if needed.[10]

-

Place the resin (e.g., 300 mg, 0.1 mmol scale) into a suitable SPPS reaction vessel.

-

Add Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for a minimum of 30 minutes at room temperature with gentle agitation.[8]

-

Drain the solvent.

-

Proceed with loading the first amino acid according to standard procedures for the chosen resin type.[10]

Protocol 3.2: Optimized Coupling of Fmoc-1-(Cyclohexylmethyl)azetidine-3-carboxylic acid

This is the most critical step. The steric hindrance of the N-substituent necessitates the use of potent coupling reagents and potentially extended reaction times to drive the reaction to completion and avoid the formation of deletion sequences.

Causality: Standard carbodiimide reagents like DCC or DIC are often insufficient for coupling sterically hindered amino acids.[11] Aminium-based reagents, such as HATU, HBTU, or COMU, form highly reactive O-acylisourea esters that can overcome the steric barrier more effectively.

-

Deprotection: Perform the standard Fmoc deprotection on the resin-bound peptide using 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF (3-5 times).

-

Activation Solution: In a separate vial, dissolve Fmoc-1-(Cyclohexylmethyl)azetidine-3-carboxylic acid (4 eq.), a coupling reagent such as HATU (3.9 eq.), and an additive like HOAt (4 eq.) in DMF.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 eq.), to the activation solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activation solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. For extremely difficult couplings, microwave-assisted SPPS at an elevated temperature (e.g., 50-75°C) for 5-15 minutes can dramatically improve efficiency.[6]

-

Monitoring & Recoupling: After the initial coupling time, perform a qualitative test (e.g., Kaiser test on a small resin sample) to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, drain the vessel and repeat the coupling step with a fresh activation solution (a "double coupling").[12]

Protocol 3.3: Coupling of the Subsequent Amino Acid

The N-terminus of the incorporated 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid is a secondary amine, which is less nucleophilic than a primary amine. This can make the subsequent coupling step challenging as well.

-

After successfully coupling the azetidine residue, perform the standard Fmoc deprotection as described above.

-

For the next amino acid in the sequence, it is highly recommended to employ the same robust coupling conditions (e.g., HATU/DIPEA) and perform a routine double coupling to ensure maximum yield and purity.[12]

Protocol 3.4: Final Cleavage and Deprotection

-

Once the synthesis is complete, wash the resin-bound peptide thoroughly with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard high-scavenger cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide under vacuum. The product should then be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.

Data Summary & Troubleshooting

| Parameter | Standard Coupling | Recommended Hindered Coupling | Rationale |

| Amino Acid | 4 eq. | 4 eq. | Ensure a sufficient excess for the reaction. |

| Coupling Reagent | DIC (4 eq.), HOBt (4 eq.) | HATU (3.9 eq.) or COMU (4 eq.) | More potent activation for sterically hindered residues.[10][11] |

| Base | DIPEA (8 eq.) | DIPEA or Collidine (8 eq.) | Non-nucleophilic base to activate the carboxylate. |

| Reaction Time | 1-2 hours | 2-4 hours (or Double Couple) | Increased time to overcome steric hindrance.[12] |

| Microwave Option | Not typically required | 5-15 min @ 50-75°C | Dramatically accelerates difficult couplings.[6] |

Troubleshooting:

-

Major peak corresponding to a deletion sequence: This indicates incomplete coupling of the azetidine residue. Implement a double coupling protocol (3.2) or switch to a more potent coupling reagent like COMU.

-

Low final yield: May result from incomplete coupling at the azetidine step or the subsequent step. Use the optimized protocol for both couplings (3.2 and 3.3). Consider increasing reagent equivalents to 5-fold.

Conclusion

The successful incorporation of 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid into synthetic peptides is readily achievable with strategic adjustments to standard SPPS protocols. By recognizing the challenges posed by steric hindrance and employing highly potent aminium-based coupling reagents, extended reaction times, or microwave assistance, researchers can effectively utilize this valuable building block. The resulting peptides, endowed with conformational rigidity and enhanced stability, are promising candidates for developing next-generation therapeutics and advanced biochemical probes.

References

- A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). Google Scholar.

-

Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals. [Link]

-

Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (n.d.). PMC. [Link]

-

Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019). Frontiers. [Link]

-

Synthesis and Conformational Study of Model Peptides Containing N‐Substituted 3‐Aminoazetidine‐3‐carboxylic Acids. (n.d.). Sci-Hub. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014). DU Chem. [Link]

-

Introduction to Peptide Synthesis. (n.d.). PMC - NIH. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [No Source Found]. [Link]

-

Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. (2024). RSC Publishing. [Link]

-

Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (2016). ResearchGate. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). [No Source Found]. [Link]

-

Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]

-

An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar. [Link]

-

Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020). ResearchGate. [Link]

-

Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. (n.d.). ChemRxiv. [Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. [Link]

-

SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]

-

Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.). [No Source Found]. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. [Link]

- Process for making azetidine-3-carboxylic acid. (2003).

-

A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (2012). ResearchGate. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00278D [pubs.rsc.org]

- 4. sci-hub.jp [sci-hub.jp]

- 5. researchgate.net [researchgate.net]

- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 7. bachem.com [bachem.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. peptide.com [peptide.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotage.com [biotage.com]

Application Note: High-Performance PROTAC Design Using 1-(Cyclohexylmethyl)azetidine-3-carboxylic Acid Linkers

This Application Note and Protocol Guide details the development of Proteolysis Targeting Chimeras (PROTACs) utilizing the 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid scaffold as a rigid, amphiphilic linker.

Executive Summary & Rationale

The "linker" in a PROTAC is not merely a passive connector; it is a critical determinant of ternary complex stability (cooperativity), cell permeability, and metabolic stability. While flexible PEG and alkyl chains are common, they often suffer from poor entropy (high conformational penalty) and low permeability.

The 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid moiety represents a Next-Generation Rigid Linker .

-

Azetidine Core: Introduces structural rigidity (reducing the entropic penalty of binding) and lowers lipophilicity compared to pure carbocycles (due to the amine).

-

Cyclohexylmethyl Group: Provides a bulky, hydrophobic spacer that can improve cell permeability and occupy hydrophobic pockets on the E3 or POI surface (exit vectors).

-

Carboxylic Acid: Serves as a versatile handle for amide coupling to the Warhead or E3 ligand.

This guide outlines the design principles, synthesis protocols, and validation assays for deploying this linker in PROTAC campaigns.

Chemical Design Strategy: The Linker Scaffold

The molecule 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid (Structure A ) acts as the core scaffold. For PROTAC applications, this scaffold must be bifunctional .

-

Attachment Point 1 (Acid): The C3-carboxylic acid couples to an amine on Ligand A (e.g., VHL ligand or Warhead).

-

Attachment Point 2 (Cyclohexyl): To function as a linker, the cyclohexyl ring must bear a functional group (e.g., trans-4-amino or trans-4-hydroxy). If the user utilizes the commercially available "1-(Cyclohexylmethyl)..." (which is methyl-capped), it acts as a Negative Control (monovalent binder) or a Hydrophobic Tag .

Assumption for this Protocol: We describe the synthesis of a functionalized linker (e.g., trans-4-aminocyclohexyl derivative) to enable PROTAC construction.

Structural Advantages

| Feature | Benefit in PROTAC Design |

| Azetidine Ring | Reduces rotatable bonds (rigidification); improves metabolic stability vs. linear alkyl amines. |

| Cyclohexyl Spacer | Adds lipophilicity to balance the polarity of the azetidine; acts as a steric probe to induce specific ternary conformations. |

| sp³-Rich Character | Increases "Fraction sp³" (Fsp³), correlating with better solubility and clinical success rates compared to flat aromatic linkers. |

Experimental Workflow Visualization

The following diagram illustrates the critical path from linker synthesis to biological validation.

Figure 1: Iterative workflow for PROTAC development using azetidine-based linkers.

Detailed Protocols

Protocol A: Synthesis of the Linker-Ligand Conjugate

Objective: To couple the 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid linker to a Target Protein Ligand (Warhead) or E3 Ligand. Example: Coupling to a VHL Ligand (amine-functionalized).

Reagents:

-

Scaffold: Azetidine-3-carboxylic acid (CAS: 36476-78-5).[]

-

Linker Precursor: trans-4-((Boc-amino)methyl)cyclohexanecarbaldehyde (for bifunctional linker generation).

-

Coupling Agents: HATU, DIPEA, DMF.

-

Reducing Agents: Sodium triacetoxyborohydride (STAB).

Step-by-Step Methodology:

-

Linker Assembly (Reductive Amination):

-

Dissolve Azetidine-3-carboxylic acid (1.0 eq) and trans-4-((Boc-amino)methyl)cyclohexanecarbaldehyde (1.1 eq) in DCE/MeOH (10:1).

-

Add Acetic Acid (catalytic, pH ~5). Stir at Room Temperature (RT) for 30 min.

-

Add STAB (2.0 eq) portion-wise. Stir for 16 h.

-

Mechanism:[2][3] The azetidine nitrogen attacks the aldehyde to form an iminium ion, which is reduced to the tertiary amine, forming the 1-(Cyclohexylmethyl)azetidine core.

-

Workup: Quench with NaHCO₃. Extract with DCM. Purify via flash chromatography.

-

-

Amide Coupling (Linker to Ligand A):

-

Dissolve the Linker (from Step 1) in dry DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate the carboxylic acid.

-

Add Ligand A (amine-bearing Warhead/E3 Ligand, 1.0 eq).

-

Stir at RT for 4–12 h. Monitor by LC-MS.

-

-

Deprotection & Final Coupling:

-

Treat the intermediate with TFA/DCM (1:4) to remove the Boc group on the cyclohexyl arm.

-

Concentrate in vacuo.

-

Perform the second amide coupling (as in Step 2) with Ligand B (the other half of the PROTAC).

-

Quality Control (Self-Validation):

-

Purity: >95% by HPLC (254 nm).

-

Identity: Confirmed by ¹H-NMR (verify the azetidine ring protons ~3.5-4.5 ppm and cyclohexyl multiplets).

Protocol B: Ternary Complex Formation Assay (TR-FRET)

Objective: To verify that the rigid azetidine linker permits the simultaneous binding of the E3 ligase and the Protein of Interest (POI). Rationale: Rigid linkers can prevent ternary complex formation if the geometry is incorrect ("Hook Effect" at low concentrations due to steric clash).

Materials:

-

Donor: Terbium-labeled E3 Ligase (e.g., Tb-VHL).

-

Acceptor: GFP-labeled or Dye-labeled POI (e.g., BRD4-FITC).

-

PROTAC: Serial dilutions in DMSO.

Procedure:

-

Preparation: Dilute reagents in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT).

-

Incubation: Mix Tb-E3 (5 nM final), POI-Acceptor (50 nM final), and PROTAC (11-point dose response, top conc 10 µM).

-

Equilibrium: Incubate for 60 min at RT in a black 384-well plate.

-

Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 490 nm / 520 nm).

-

Data Analysis: Plot FRET Ratio (520/490) vs. log[PROTAC].

-

Success Criteria: A bell-shaped curve indicates ternary complex formation. The amplitude (height) of the curve correlates with cooperativity.

-

Figure 2: Ternary complex equilibrium. The rigid azetidine linker must facilitate the transition to the green state.

Protocol C: Cellular Degradation Assay (HiBiT / Western Blot)

Objective: Determine DC50 (concentration for 50% degradation) and Dmax.

Procedure:

-

Seeding: Plate cells (e.g., HEK293 or cancer line) at 20,000 cells/well.

-

Treatment: Treat with PROTAC serial dilutions (0.1 nM – 10 µM) for 6–24 hours.

-

Control: Include a "Linker-Only" control (1-(Cyclohexylmethyl)azetidine-3-carboxylic acid coupled to Warhead but NO E3 ligand) to rule out off-target inhibition.

-

-

Lysis: Lyse cells in RIPA buffer with protease inhibitors.

-

Detection:

-

Western Blot: Probe for POI and Housekeeping protein (Actin/GAPDH).

-

HiBiT: If using HiBiT-tagged POI, add Lytic Detection Reagent and read luminescence.

-

-

Quantification: Normalize POI signal to Housekeeping. Fit to a 4-parameter logistic curve.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Degradation (High Binding) | Linker is too short or rigid, preventing E3-POI ubiquitination zone alignment. | Increase spacer length on the Cyclohexyl side (e.g., add a PEG2 unit between Cyclohexyl and Ligand). |

| Poor Solubility | Cyclohexyl group is too lipophilic. | Modify the Azetidine nitrogen substituent to a heterocycle (e.g., Piperidine) or add a polar group to the Cyclohexyl ring. |

| Hook Effect at Low Conc. | Extremely high affinity for one protein, preventing ternary complex. | Reduce affinity of the Warhead or E3 ligand; the linker rigidity might be exacerbating binary stability. |

References

-

Testa, A., et al. (2020). Design of PROTAC Linkers: The Role of Rigidity. (General Reference on Rigid Linkers). [Link]

Sources

"use of 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid in agrochemical research"

Application Note: 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid in Agrochemical Discovery

Executive Summary

This application note details the utility of 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid (Compound 1 ) as a high-value scaffold in agrochemical research. Functioning as a conformationally restricted, lipophilic bioisostere of L-proline and pipecolic acid , this compound is critical for Structure-Activity Relationship (SAR) profiling in herbicide and fungicide discovery.

Its primary applications include:

-

Herbicide Design: Targeting amino acid biosynthesis pathways (e.g., EPSPS, ALS) by mimicking transition states.

-

Fungicide Development: Inhibiting fungal amino acid transporters (e.g., GAT-1 homologs) to disrupt nutrient uptake.

-

Stress Response Modulation: Acting as an antimetabolite to block proline-mediated osmoprotection in weeds.

Scientific Rationale & Mechanism

Bioisosterism and Scaffold Hopping

The azetidine ring offers a rigidified geometry compared to the five-membered pyrrolidine ring of proline. This "ring contraction" (Scaffold Hopping) alters the vector of the carboxylic acid relative to the nitrogen lone pair, often improving metabolic stability against peptidases while maintaining binding affinity.

-

The Azetidine Core: Reduces the conformational entropy penalty upon binding to the target enzyme.

-

The Cyclohexylmethyl Group: Provides a significant lipophilic anchor (

or hydrophobic pocket filling), increasing the compound's LogP and membrane permeability compared to native amino acids.

Mechanism of Action: Competitive Inhibition

In agrochemical contexts, Compound 1 acts as a competitive inhibitor for enzymes or transporters that recognize proline or GABA.

-

Target: Plant Amino Acid Permeases (AAPs) or Fungal GABA Transporters (GATs).

-

Effect: The bulky cyclohexyl tail occupies the hydrophobic channel adjacent to the active site, preventing the transport of native substrates (Proline/GABA), leading to nutrient starvation or metabolic disruption.

Physicochemical Profile

The following table contrasts Compound 1 with natural substrates, highlighting its optimized properties for foliar uptake (Lipophilicity > 0).

| Property | L-Proline (Native) | Pipecolic Acid (Native) | 1-(Cyclohexylmethyl)azetidine-3-COOH | Impact on Agrochemical Utility |

| MW ( g/mol ) | 115.13 | 129.16 | 197.28 | Ideal fragment size (<300 Da). |

| LogP | -2.54 (Hydrophilic) | -1.8 (Hydrophilic) | ~1.8 - 2.2 (Lipophilic) | Enhanced cuticle penetration. |

| TPSA (Ų) | 37.3 | 37.3 | 40.5 | Good membrane permeability. |

| pKa (Acid) | 1.99 | 2.2 | ~3.4 | Modified ionization state at physiological pH. |

| Rotatable Bonds | 0 | 0 | 3 | Allows induced fit in hydrophobic pockets. |

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: Synthesize high-purity Compound 1 from commercially available azetidine-3-carboxylic acid.

Reagents:

-

Azetidine-3-carboxylic acid (CAS: 36476-78-5)[]

-

Cyclohexanecarbaldehyde (CAS: 2043-61-0)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) / Methanol (MeOH)

-

Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of DCM/MeOH (0.1 M concentration).

-

Imine Formation: Add cyclohexanecarbaldehyde (1.1 eq) and catalytic AcOH (0.1 eq). Stir at room temperature (RT) for 1 hour under nitrogen atmosphere.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor conversion by LC-MS (Target Mass: [M+H]+ = 198.15).

-

Workup: Quench with saturated aqueous NaHCO₃. Extract aqueous layer with DCM (3x). Note: Due to the amphoteric nature, the product may remain in the aqueous phase; isoelectric precipitation (pH ~4) may be required.

-

Purification: Purify via ion-exchange chromatography (Dowex 50W) or preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol B: In Vitro Proline Uptake Inhibition Assay

Objective: Determine the IC₅₀ of Compound 1 against plant amino acid transporters.

System: Arabidopsis thaliana cell suspension or Yeast expressing plant AAPs.

-

Seeding: Plate cells in 96-well plates (5 x 10⁴ cells/well) in proline-free medium.

-

Treatment: Add Compound 1 at varying concentrations (0.1 µM to 100 µM). Incubate for 30 minutes.

-

Tracer: Add [³H]-L-Proline (final concentration 10 nM). Incubate for 15 minutes at 25°C.

-

Termination: Rapidly wash cells 3x with ice-cold buffer (PBS + 1 mM unlabeled Proline).

-

Lysis & Detection: Lyse cells with 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Uptake vs. Log[Concentration] to derive IC₅₀.

Workflow Visualization

The following diagram illustrates the strategic "Scaffold Hopping" workflow, moving from a natural substrate to the optimized agrochemical lead (Compound 1 ).

Figure 1: Strategic workflow for utilizing 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid to transition from natural amino acid substrates to potent agrochemical leads.

References

-

Faust, M. R., et al. (2010). "Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship." European Journal of Medicinal Chemistry. Link

-

Bojack, G., et al. (2025). "Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors." Thieme Connect. Link

-

Thives Santos, W., et al. (2024). "Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants." bioRxiv. Link

-

Hillier, M. C., & Chen, C. Y. (2006).[2] "A Straightforward Synthesis of 1,3-Disubstituted Azetidines." Journal of Organic Chemistry. Link

-

BenchChem Application Data. (2025). "The Role of 1-Butyrylazetidine-3-carboxylic Acid as a Negative Control in GABA Transporter Inhibition Assays." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid

[1][2]

Case ID: AZT-CHX-003 Status: Active Topic: Purification, Isolation, and Stability Protocols Applicable To: Organic Synthesis, Medicinal Chemistry, Process Development[1][2]

Executive Summary: The Molecule & The Challenge

You are likely encountering difficulties because 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid presents a "perfect storm" of purification challenges.[1][2] It is a zwitterionic amino acid derivative containing a strained 4-membered nitrogen ring.[1][2]

-

The Zwitterion Trap: It contains a basic tertiary amine (the azetidine nitrogen) and an acidic carboxylic acid.[2] At neutral pH, it exists as an inner salt (zwitterion), making it highly water-soluble and difficult to extract into standard organic solvents like EtOAc or DCM.[1][2]

-

The Stability Risk: The azetidine ring has high ring strain (~26 kcal/mol).[2] Exposure to strong acids, Lewis acids, or excessive heat during concentration can trigger ring-opening polymerization or hydrolysis.[1][2]

-

The Impurity Profile: Common syntheses (Reductive Amination) leave behind inorganic salts (borates), unreacted amine, and aldehyde byproducts that co-elute on silica.[1][2]

This guide provides modular troubleshooting for these specific issues.

Module 1: Extraction & Phase Separation

User Issue: "I cannot extract the product from the aqueous reaction mixture. It stays in the water layer."

Root Cause: At pH 6–8, the molecule exists primarily as a zwitterion (net charge 0, but highly polar).[1][2] Standard solvents (EtOAc, Et₂O) cannot overcome the hydration energy of the charged centers.

Troubleshooting Protocol:

-

The "Isoelectric" Extraction Method:

-

Step 1: Determine the approximate isoelectric point (pI). For this molecule, it is typically between pH 5.5 and 6.5 .[1][2]

-

Step 2: Adjust the aqueous layer pH carefully to this range using dilute acetic acid or NaOH.[2]

-

Step 3: Use a high-polarity organic solvent system.[1][2] Do not use pure EtOAc.

-

Step 4: Perform multiple extractions (3-4x). The cyclohexyl group adds enough lipophilicity to make this viable only if the pH is strictly controlled.[2]

-

-

The "Salting Out" Trick:

Visualization: pH vs. Solubility State

Caption: Solubility profile relative to pH. Extraction is only possible at the isoelectric point (Center).

Module 2: Desalting & Isolation (The "Gold Standard")